Cas no 1421588-97-7 ((2E)-3-(furan-2-yl)-N-2-(3-methyl-1,2-oxazol-5-yl)ethylprop-2-enamide)

(2E)-3-(furan-2-yl)-N-2-(3-methyl-1,2-oxazol-5-yl)ethylprop-2-enamide 化学的及び物理的性質
名前と識別子
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- (2E)-3-(furan-2-yl)-N-2-(3-methyl-1,2-oxazol-5-yl)ethylprop-2-enamide
- (E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide
- (E)-3-(furan-2-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
- (2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide
- 3-(Furan-2-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
- 1421588-97-7
- AKOS024539488
- F6215-0015
-
- インチ: 1S/C13H14N2O3/c1-10-9-12(18-15-10)6-7-14-13(16)5-4-11-3-2-8-17-11/h2-5,8-9H,6-7H2,1H3,(H,14,16)/b5-4+
- InChIKey: RMAGBLLXATYFNP-SNAWJCMRSA-N
- ほほえんだ: O1C(=CC(C)=N1)CCNC(/C=C/C1=CC=CO1)=O
計算された属性
- せいみつぶんしりょう: 246.10044231g/mol
- どういたいしつりょう: 246.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 68.3Ų
(2E)-3-(furan-2-yl)-N-2-(3-methyl-1,2-oxazol-5-yl)ethylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6215-0015-10μmol |
(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide |
1421588-97-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6215-0015-15mg |
(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide |
1421588-97-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6215-0015-20mg |
(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide |
1421588-97-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6215-0015-20μmol |
(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide |
1421588-97-7 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6215-0015-2mg |
(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide |
1421588-97-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6215-0015-25mg |
(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide |
1421588-97-7 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6215-0015-2μmol |
(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide |
1421588-97-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6215-0015-5μmol |
(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide |
1421588-97-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6215-0015-4mg |
(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide |
1421588-97-7 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6215-0015-5mg |
(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide |
1421588-97-7 | 5mg |
$69.0 | 2023-09-09 |
(2E)-3-(furan-2-yl)-N-2-(3-methyl-1,2-oxazol-5-yl)ethylprop-2-enamide 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
(2E)-3-(furan-2-yl)-N-2-(3-methyl-1,2-oxazol-5-yl)ethylprop-2-enamideに関する追加情報
Comprehensive Overview of (2E)-3-(furan-2-yl)-N-2-(3-methyl-1,2-oxazol-5-yl)ethylprop-2-enamide (CAS No. 1421588-97-7): Structure, Applications, and Research Insights
The compound (2E)-3-(furan-2-yl)-N-2-(3-methyl-1,2-oxazol-5-yl)ethylprop-2-enamide (CAS No. 1421588-97-7) is a structurally unique molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its furan and oxazole moieties contribute to its potential bioactivity, making it a subject of interest for drug discovery and material science applications. This article delves into its molecular properties, synthesis pathways, and emerging applications while addressing frequently searched queries in scientific databases and AI-driven platforms.
Chemically, this compound features a conjugated enamide backbone linked to a furan-2-yl group and a 3-methyl-1,2-oxazol-5-yl substituent. The E-configuration of the double bond in the prop-2-enamide chain is critical for its stereospecific interactions, a topic frequently explored in computational chemistry studies. Researchers often search for "CAS 1421588-97-7 solubility" or "(2E)-3-(furan-2-yl)-N-2-(3-methyl-1,2-oxazol-5-yl)ethylprop-2-enamide synthesis," reflecting the demand for practical data on its physicochemical behavior and laboratory-scale preparation.
In drug development, the compound's heterocyclic framework aligns with current trends targeting kinase inhibitors and anti-inflammatory agents. Its structural similarity to bioactive furan derivatives has prompted investigations into its potential as a small-molecule modulator for metabolic disorders—a hot topic in 2024's precision medicine landscape. Notably, its oxazole ring mimics motifs found in FDA-approved drugs, driving queries like "1421588-97-7 biological activity" in PubMed and patent databases.
From a synthetic chemistry perspective, the compound's preparation typically involves cross-coupling reactions between furan-2-carbaldehyde derivatives and functionalized oxazole intermediates. Optimization of this process remains an active research area, with publications often addressing "green synthesis of furan-oxazole hybrids"—a trending keyword in sustainable chemistry forums. Analytical characterization via NMR, HPLC, and mass spectrometry confirms its high purity, a prerequisite for biomedical studies.
Beyond pharmaceuticals, this molecule's conjugated π-system has sparked interest in organic electronics. Materials scientists explore its potential in OLEDs and photovoltaic devices, correlating with rising searches for "furan-based semiconductors." Its thermal stability (often queried as "CAS 1421588-97-7 thermal decomposition") makes it suitable for high-temperature applications, though comprehensive toxicity profiles require further validation.
Regulatory and safety assessments indicate that the compound is not classified under hazardous categories, but standard laboratory precautions apply. Disposal protocols follow general guidelines for non-halogenated organic compounds, a point clarified in safety data sheets (SDS).
In conclusion, (2E)-3-(furan-2-yl)-N-2-(3-methyl-1,2-oxazol-5-yl)ethylprop-2-enamide represents a versatile scaffold bridging medicinal chemistry and materials science. Its CAS No. 1421588-97-7 serves as a pivotal identifier for researchers navigating chemical databases, while its structural features continue to inspire innovations across interdisciplinary fields.
1421588-97-7 ((2E)-3-(furan-2-yl)-N-2-(3-methyl-1,2-oxazol-5-yl)ethylprop-2-enamide) 関連製品
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